An In-depth Technical Guide to 4-Fluoro-5-azaindole-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluoro-5-azaindole-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Fluoro-5-azaindole-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established chemical principles, and spectroscopic predictions to offer a robust resource for researchers.
Introduction: The Significance of Fluorinated Azaindoles
Azaindoles, bioisosteres of indoles, are privileged scaffolds in drug discovery due to their ability to modulate physicochemical and pharmacological properties such as solubility, pKa, and target binding affinity.[1][2] The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and cell permeability, making fluorinated azaindoles highly valuable in the development of novel therapeutics.[1] 4-Fluoro-5-azaindole-3-carboxylic acid, belonging to the 5-azaindole (or 1H-pyrrolo[3,2-c]pyridine) family, combines these advantageous features, positioning it as a promising building block for the synthesis of bioactive molecules.[3][4][5]
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 4-Fluoro-5-azaindole-3-carboxylic acid and Related Analogs
| Property | Predicted/Reported Value | Analog Compound | Citation |
| Molecular Formula | C₈H₅FN₂O₂ | - | - |
| Molecular Weight | 180.14 g/mol | - | - |
| Appearance | Expected to be a solid, likely off-white to yellow powder. | 5-Fluoro-1H-indole-2-carboxylic acid appears as a dark yellow powder. | [6] |
| Melting Point | Expected to be a high-melting solid, likely >200 °C with decomposition. | 4-Azaindole-3-carboxylic acid is a solid. | [7] |
| Solubility | Likely sparingly soluble in water and more soluble in organic solvents like DMSO and methanol. | Carboxylic acids generally show decreased water solubility with increased carbon content. | [6] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyridine nitrogen will have a lower pKa than pyridine itself due to the electron-withdrawing nature of the fused pyrrole ring and the fluorine atom. | - | - |
Synthesis Strategies
The synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid is not explicitly described in the reviewed literature. However, established methods for the synthesis of fluorinated azaindoles and their carboxylic acid derivatives provide a strong foundation for a proposed synthetic route. A plausible strategy would involve the construction of the fluorinated 5-azaindole core followed by carboxylation at the C3 position.
One potential synthetic approach is a multi-step sequence starting from a substituted pyridine precursor. This could involve a variation of the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to form the pyrrole ring.[8][9]
Below is a conceptual workflow for the synthesis of a fluorinated azaindole, which could be adapted for the target molecule.
Caption: Conceptual workflow for the synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid.
A detailed, generalized experimental protocol for the synthesis of a related fluorinated azaindole derivative is as follows:
Step 1: Synthesis of the Azaindole Core (Hypothetical)
-
Starting Material: A suitably substituted 4-fluoro-3-aminopyridine.
-
Reaction: The aminopyridine is subjected to a palladium-catalyzed coupling reaction with a protected alkyne, followed by cyclization to form the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold.[8]
-
Rationale: Palladium catalysis offers a versatile and efficient method for constructing the bicyclic ring system with good control over regioselectivity.[8]
Step 2: Carboxylation at the C3 Position (Hypothetical)
-
Method 1: Vilsmeier-Haack Reaction and Oxidation: The fluorinated 5-azaindole core is treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group at the C3 position. Subsequent oxidation of the aldehyde to a carboxylic acid would yield the final product.
-
Method 2: Direct Carboxylation: The protected azaindole can be lithiated at the C3 position followed by quenching with carbon dioxide to introduce the carboxylic acid group directly.
-
Rationale: These are standard and well-documented methods for the functionalization of indole and azaindole scaffolds at the C3 position.
Chemical Reactivity
The reactivity of 4-Fluoro-5-azaindole-3-carboxylic acid is governed by the interplay of its three key functional components: the 5-azaindole core, the fluorine substituent, and the carboxylic acid group.
Caption: Key reactivity centers of 4-Fluoro-5-azaindole-3-carboxylic acid.
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5-Azaindole Core: The pyrrole portion of the azaindole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position (if not already occupied). The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups.
-
Fluorine Substituent: The fluorine atom is a strong electron-withdrawing group, which will decrease the basicity of the pyridine nitrogen and influence the regioselectivity of electrophilic and nucleophilic reactions on the aromatic rings.
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols, and amide bond formation with amines.
Spectroscopic Properties (Predicted)
While no specific spectra for 4-Fluoro-5-azaindole-3-carboxylic acid were found, the expected spectroscopic characteristics can be inferred from the functional groups present.
Table 2: Predicted Spectroscopic Data for 4-Fluoro-5-azaindole-3-carboxylic acid
| Spectroscopy | Expected Features | Rationale |
| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings (chemical shifts influenced by fluorine and carboxylic acid). A broad singlet for the carboxylic acid proton (typically >10 ppm). A signal for the N-H proton of the pyrrole ring. | The electron-withdrawing fluorine and carboxylic acid groups will cause downfield shifts for nearby protons. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (around 160-180 ppm). Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. | The chemical shifts and coupling patterns will be characteristic of the substituted azaindole scaffold.[10] |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. | The chemical shift will be indicative of the fluorine's electronic environment. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretch for the carboxylic acid (around 1680-1710 cm⁻¹). C-F stretching vibrations. N-H stretching of the pyrrole ring. | These are characteristic vibrational frequencies for the respective functional groups.[11] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (180.14). Fragmentation patterns may include loss of CO₂, H₂O, and cleavage of the azaindole ring. | The fragmentation pattern will be influenced by the stability of the resulting ions. |
Applications in Drug Discovery and Medicinal Chemistry
The 5-azaindole scaffold is a key component in a variety of therapeutic agents, particularly in the development of kinase inhibitors for oncology.[2][12] The structural features of 4-Fluoro-5-azaindole-3-carboxylic acid make it an attractive starting material for the synthesis of new drug candidates.
-
Scaffold for Kinase Inhibitors: The azaindole core can mimic the hinge-binding motif of ATP in the active site of kinases.[12] The carboxylic acid group can be used as a handle for further derivatization to explore structure-activity relationships.
-
Modulation of Physicochemical Properties: The fluorine atom can be strategically incorporated to improve metabolic stability and cell permeability of drug candidates.[1]
-
Versatile Building Block: The carboxylic acid functionality allows for the facile formation of amides and esters, enabling the connection of the azaindole core to other pharmacophores.
Safety and Handling
Specific safety data for 4-Fluoro-5-azaindole-3-carboxylic acid is not available. However, based on related compounds, it should be handled with care in a laboratory setting.[6][12][13][14]
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicity is unknown. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
4-Fluoro-5-azaindole-3-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is currently sparse, this guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely applications based on the well-established chemistry of related fluorinated azaindoles and carboxylic acids. As research in this area progresses, the unique combination of the 5-azaindole scaffold, a fluorine substituent, and a carboxylic acid handle is poised to contribute to the development of novel and effective therapeutic agents.
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